(6-Hydroxybenzothiazol-2-yl)carbamic acid tert-butyl ester
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Overview
Description
tert-butyl N-(6-hydroxy-1,3-benzothiazol-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a benzothiazole ring, which is known for its applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-hydroxy-1,3-benzothiazol-2-yl)carbamate typically involves the reaction of 6-hydroxy-1,3-benzothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the benzothiazole ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in peptide synthesis.
- Employed in the synthesis of complex organic molecules .
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its role in biochemical pathways involving benzothiazole derivatives .
Medicine:
- Explored for its potential therapeutic applications, including as an anti-cancer agent.
- Investigated for its role in drug delivery systems .
Industry:
- Used in the production of specialty chemicals.
- Employed in the synthesis of materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl N-(6-hydroxy-1,3-benzothiazol-2-yl)carbamate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The carbamate group can be hydrolyzed under physiological conditions, releasing the active benzothiazole derivative .
Comparison with Similar Compounds
- tert-butyl N-(2,3-dihydroxypropyl)carbamate
- tert-butyl N-(2-hydroxyethyl)carbamate
- tert-butyl N-(2-hydroxypropyl)carbamate
Uniqueness:
- The presence of the benzothiazole ring in tert-butyl N-(6-hydroxy-1,3-benzothiazol-2-yl)carbamate imparts unique properties such as enhanced stability and specific biological activity.
- Compared to other carbamates, this compound exhibits distinct reactivity and applications due to the benzothiazole moiety .
Properties
Molecular Formula |
C12H14N2O3S |
---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
tert-butyl N-(6-hydroxy-1,3-benzothiazol-2-yl)carbamate |
InChI |
InChI=1S/C12H14N2O3S/c1-12(2,3)17-11(16)14-10-13-8-5-4-7(15)6-9(8)18-10/h4-6,15H,1-3H3,(H,13,14,16) |
InChI Key |
SEONTBJIIDPITE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)O |
Origin of Product |
United States |
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